Splenopentin diacetate

Description

Historical Discovery and Isolation of Splenopentin (B1682174)

The journey to identifying Splenopentin began with research into the hormonal functions of the spleen and its role in the immune system. codeage.com During investigations into thymopoietin, a hormone from the thymus gland, researchers developed a radioimmunoassay that unexpectedly showed cross-reactivity with a product in the spleen. drugfuture.comnih.gov This led to the isolation of a polypeptide hormone from bovine spleen, which was named "splenin". drugfuture.comnih.gov

Further analysis by T. Audhya, G. Goldstein, and their colleagues in the early 1980s revealed that splenin is a polypeptide made of 49 amino acids (in its bovine form). drugfuture.com They determined that the full biological activity of the parent splenin molecule was contained within a shorter, specific segment corresponding to amino acid residues 32-36. drugfuture.compnas.org This active five-amino-acid fragment was subsequently named Splenopentin. pnas.orgpnas.org

Structural Correspondence and Relationship to Endogenous Splenin and Thymopoietin

Splenopentin is a pentapeptide, a molecule composed of five amino acids. nih.govsmolecule.com Its specific sequence is Arginine-Lysine-Glutamic Acid-Valine-Tyrosine, commonly abbreviated as Arg-Lys-Glu-Val-Tyr. nih.govsmolecule.com This sequence is identical to the 32-36 fragment of its parent hormone, splenin. drugfuture.comchemsrc.com

A high degree of structural similarity exists between splenin and thymopoietin, a hormone produced in the thymus. drugfuture.com Consequently, their active fragments, Splenopentin and thymopentin (B1683142), are also closely related. nih.govnih.gov Thymopentin's sequence is Arg-Lys-Asp-Val-Tyr. nih.gov The sole difference between the two pentapeptides is the amino acid at position 34; Splenopentin has glutamic acid, while thymopentin has aspartic acid. nih.govmdpi.com This single amino acid substitution is credited with the distinct biological activities of the two molecules. drugfuture.compnas.org The "diacetate" in Splenopentin diacetate indicates that the peptide is supplied as a salt with two acetate (B1210297) ions.

| Property | Splenopentin | Thymopentin |

| Parent Hormone | Splenin | Thymopoietin |

| Source Organ | Spleen | Thymus |

| Amino Acid Sequence | Arg-Lys-Glu -Val-Tyr | Arg-Lys-Asp -Val-Tyr |

| Active Fragment | Residues 32-36 | Residues 32-36 |

Classification as a Synthetic Immunomodulating Pentapeptide

This compound is categorized as a synthetic immunomodulating pentapeptide based on its origin, function, and structure. chemsrc.commedchemexpress.com

Synthetic: While originally identified as a fragment of a natural hormone, the Splenopentin used in research is produced through chemical synthesis, such as solid-phase peptide synthesis. nih.govsmolecule.comcore.ac.uk This method allows for the large-scale production of a pure and structurally defined compound. smolecule.com

Immunomodulating: Its primary function is the modulation of the immune system. nih.govnih.gov Research has shown that Splenopentin influences the maturation and differentiation of both T- and B-lymphocyte precursors. nih.gov It helps to regulate the immune system, demonstrating the ability to normalize disturbed immune functions. nih.gov

Pentapeptide: This chemical classification denotes that its structure consists of a chain of five amino acids. smolecule.commedchemexpress.com

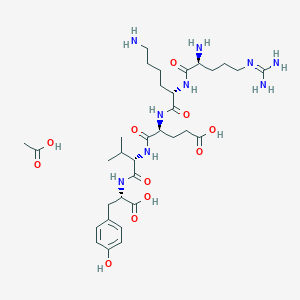

Structure

2D Structure

Properties

Molecular Formula |

C33H55N9O11 |

|---|---|

Molecular Weight |

753.8 g/mol |

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H51N9O9.C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);1H3,(H,3,4)/t20-,21-,22-,23-,25-;/m0./s1 |

InChI Key |

LVTBFNOBCJAFQW-VPPHCPGPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Splenopentin Diacetate

Methodologies for Peptide Synthesis of Splenopentin (B1682174) Diacetate

The chemical synthesis of peptides like Splenopentin diacetate is a well-established process, primarily accomplished through a step-by-step assembly of amino acids. wikipedia.org This process requires the use of protecting groups to prevent unwanted side reactions at the various reactive sites on the amino acid side chains. wikipedia.org The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. wikipedia.org While classical solution-phase synthesis can be used, solid-phase peptide synthesis (SPPS) has become the predominant method for its efficiency and ease of purification. wikipedia.orgseplite.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the most widely applied method for synthesizing this compound due to its efficiency in producing high-purity peptides. jpt.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids. bachem.com

The key steps in the SPPS of Splenopentin (Arg-Lys-Glu-Val-Tyr) are as follows:

Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polymeric resin such as Wang resin or Rink Amide MBHA resin. jpt.comrsc.org The first amino acid, Tyrosine (Tyr), with its amino group protected (commonly with an Fmoc group), is covalently attached to this resin. jpt.com

Deprotection: The temporary Nα-protecting group (e.g., Fmoc) on the attached amino acid is removed, usually with a mild base like piperidine, exposing the free amino group for the next coupling step. bachem.comrsc.org

Coupling: The next Nα-protected amino acid in the sequence (Valine) is activated and then coupled to the free amino group of the resin-bound amino acid. nih.gov This process is repeated for each subsequent amino acid (Glutamic acid, Lysine (B10760008), and Arginine). nih.gov

Cleavage: Once the entire peptide chain is assembled, it is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously. rsc.org This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). wikipedia.org

Purification and Characterization: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry. rsc.org

Two main strategies are employed in SPPS, differing in the type of protecting groups used:

Boc/Bzl strategy: Utilizes acid-labile N-terminal Boc protection and side-chain protection that is removed with a strong acid like hydrogen fluoride. wikipedia.org

Fmoc/tBu strategy: Employs a base-labile Fmoc N-terminal protecting group and acid-labile side-chain protecting groups. wikipedia.orgnih.gov

The Fmoc/tBu strategy is widely used for its milder deprotection conditions. nih.gov

Design and Generation of Splenopentin Analogs

The design and synthesis of Splenopentin analogs are crucial for understanding its biological activity and for developing new therapeutic agents with improved properties. rsc.orgmdpi.com This process involves making specific modifications to the original amino acid sequence (Arg-Lys-Glu-Val-Tyr) and observing the resulting changes in function. nih.gov These modifications can include:

Amino Acid Substitution: Replacing one or more amino acids with other natural or non-natural amino acids. rsc.org

Truncation: Removing amino acids from either the N- or C-terminus.

Cyclization: Forming a cyclic peptide from the linear sequence. wikipedia.org

Generative artificial intelligence tools are also being developed to explore a vast chemical space for designing novel peptides with desired properties. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Investigations on Splenopentin and its Analogs

Structure-Activity Relationship (SAR) analysis is a systematic approach to understanding how the chemical structure of a molecule, such as Splenopentin, relates to its biological activity. immutoscientific.comcreative-peptides.com By synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for the molecule's function. immutoscientific.com This information is invaluable for the rational design of more potent and selective therapeutic agents. creative-peptides.comnih.gov

The process of SAR analysis involves:

Synthesizing a series of analogs with systematic structural modifications. nih.gov

Evaluating the biological activity of each analog using relevant assays.

Correlating the structural changes with the observed changes in activity to build a model of the pharmacophore (the essential features for activity). ic.ac.uk

Identification of Amino Acid Residues Critical for Immunomodulatory Activity

Through SAR studies, specific amino acid residues in the Splenopentin sequence (Arg-Lys-Glu-Val-Tyr) have been identified as being critical for its immunomodulatory effects. The efficacy of immunopeptides is closely linked to their amino acid composition and sequence. nih.gov For instance, the presence of charged amino acids can be crucial for the peptide's interaction with its biological target. nih.gov

Comparative Analysis with Structurally Related Immunopeptides (e.g., Thymopentin)

A key comparison in the study of Splenopentin is with Thymopentin (B1683142), the corresponding pentapeptide (Arg-Lys-Asp-Val-Tyr) from the thymic hormone thymopoietin. nih.gov These two peptides are structurally very similar, differing only at position 34, where Splenopentin has a Glutamic acid (Glu) residue, and Thymopentin has an Aspartic acid (Asp) residue. nih.govmdpi.com

Despite this minor difference, Splenopentin and Thymopentin can exhibit distinct biological activities. nih.gov For example, studies have shown that they can have contrasting effects on the immune response in different contexts. nih.gov This highlights the profound impact that a single amino acid substitution can have on the biological function of a peptide. mdpi.com The immunomodulatory properties of both Splenopentin, Thymopentin, and their synthetic analogs have been extensively reviewed. nih.gov

| Feature | Splenopentin | Thymopentin |

| Source | Splenin | Thymopoietin |

| Amino Acid Sequence | Arg-Lys-Glu -Val-Tyr | Arg-Lys-Asp -Val-Tyr |

| Key Difference | Glutamic acid at position 34 | Aspartic acid at position 34 |

Immunomodulatory Effects of Splenopentin Diacetate on Lymphoid Lineages

Modulation of T-Lymphocyte Development and Function

Splenopentin (B1682174) diacetate has been shown to play a role in the maturation and activity of T-lymphocytes, a critical component of the adaptive immune system.

Influence on Early T-Cell Differentiation Processes

Splenopentin diacetate influences the early stages of T-cell differentiation. medchemexpress.comchemsrc.commedchemexpress.comglpbio.comszabo-scandic.com Research indicates that it can induce the phenotypic differentiation of T-cell precursor cells. medchemexpress.comchemsrc.com This process is fundamental for establishing a diverse and functional T-cell repertoire. T-cell maturation originates from hematopoietic stem cells in the bone marrow, which then migrate to the thymus to differentiate into naive T-cells. sketchy.com These immature T-cells, initially double-negative for CD4 and CD8 receptors, undergo gene rearrangement to form the T-cell receptor (TCR). sketchy.comfrontiersin.org They then progress to a double-positive stage, expressing both CD4 and CD8, before undergoing positive and negative selection to become single-positive, mature T-cells. sketchy.com

Effects on T-Cell Transformation Responses

Studies have investigated the impact of splenopentin and its analogs on T-cell transformation, which is a key aspect of the adaptive immune response. In in vitro studies, neither splenopentin (SP-5) nor its analogs were found to stimulate T-cell proliferation on their own or inhibit PHA-induced lymphocyte transformation. core.ac.ukmedchemexpress.cn This suggests that while this compound influences T-cell development, its direct effect on the transformation of mature T-cells may be limited under certain experimental conditions. T-cell activation is a complex process requiring both a specific antigen signal via the T-cell receptor and co-stimulatory signals. immunology.org

Regulation of B-Lymphocyte Development and Humoral Immunity

This compound also exerts a significant influence on B-lymphocytes, the cells responsible for producing antibodies.

Impact on Early B-Cell Differentiation

Similar to its effects on T-cells, this compound influences the early differentiation of B-cells. medchemexpress.comchemsrc.commedchemexpress.comglpbio.comszabo-scandic.com It has been shown to induce the phenotypic differentiation of B-cell precursor cells. medchemexpress.comchemsrc.com B-cell development is a multi-step process that begins with hematopoietic stem cells in the bone marrow. researchgate.net This process involves the rearrangement of immunoglobulin genes to create a unique B-cell receptor (BCR) for each B-cell. researchgate.netcreative-diagnostics.com After this initial development, immature B-cells move to secondary lymphoid tissues, like the spleen, to complete their maturation. researchgate.net

Enhancement of Antibody-Forming Cell Generation

A key function of this compound is its ability to increase the number of antibody-forming cells. medchemexpress.comchemsrc.commedchemexpress.comglpbio.comszabo-scandic.com This is particularly evident in studies where mice treated with a splenopentin derivative after sublethal irradiation and syngeneic bone marrow transplantation showed an earlier and higher frequency of antibody-forming cells compared to untreated mice. nih.gov This demonstrates the compound's capacity to induce the maturation of bone marrow cells into antibody-producing cells. nih.gov Further research has confirmed that treatment with diacetyl splenopentin leads to an earlier and higher level of antibody production in immunosuppressed mice. nih.gov Mature antibody-forming cells, or plasma cells, are stimulated by antigens to rapidly synthesize and secrete antibodies. queensu.caimmunopaedia.org.za

Augmentation of Natural Killer (NK) Cell Activity

In addition to its effects on T and B lymphocytes, splenopentin and its analogs have been studied for their impact on Natural Killer (NK) cells, which are a part of the innate immune system.

Research has shown that while splenopentin (SP-5) itself does not affect NK cells, certain synthetic analogs can significantly augment in vitro human NK cell activity. core.ac.ukmedchemexpress.cn Specifically, pentapeptides where the initial arginine in the SP-5 sequence was substituted with lysine (B10760008) or D-lysine demonstrated significant enhancement of NK cell activity. core.ac.uk This augmentation of NK cell function is achieved without any cytotoxic effects from the compounds themselves. medchemexpress.comchemsrc.com NK cells are crucial for their ability to kill tumor cells and virus-infected cells without prior sensitization. core.ac.uk

Interactive Data Table: Effects of Splenopentin Analogs on NK Cell Activity

| Peptide/Analog | Effect on NK Cell Activity | Reference |

| Splenopentin (SP-5) | No effect | core.ac.uk |

| Lys-Lys-Glu-Val-Tyr | Significant augmentation | core.ac.uk |

| D-Lys-Lys-Glu-Val-Tyr | Significant augmentation | core.ac.uk |

| Arg-D-Lys-Glu-Val-Tyr | Inactive | core.ac.uk |

| Arg-Lys-Gly-Val-Tyr | Inactive | core.ac.uk |

| Arg-Lys-Gln-Val-Tyr | Inactive | core.ac.uk |

In Vitro Studies on Human NK Cell Activation

Research into the direct effects of Splenopentin and its analogs on the cytotoxic activity of human Natural Killer (NK) cells has yielded specific insights. A key study investigated Splenopentin (SP-5) and several of its synthetic analogs for their ability to augment the in vitro activity of human NK cells. core.ac.uk

The study revealed that Splenopentin (Arg-Lys-Glu-Val-Tyr) itself did not demonstrate a significant impact on the activity of NK cells. core.ac.uk However, specific structural modifications to the peptide sequence resulted in a notable enhancement of NK cell function. Two analogs, identified as pentapeptide 2 (Lys-Lys-Glu-Val-Tyr) and pentapeptide 3 (D-Lys-Lys-Glu-Val-Tyr), were found to significantly augment the in vitro cytotoxic activity of human NK cells. core.ac.uk The degree of this activation, while significant, was observed to be lower than that induced by human interferon-gamma. core.ac.uk

The table below summarizes the results from three different experiments on the augmentation of human NK cell cytotoxicity by Splenopentin analogs. The data illustrates the percentage of cytotoxicity and the percentage increase in cytotoxicity in relation to the control group.

Table 1: In Vitro Augmentation of Human NK Cell Cytotoxicity by Splenopentin Analogs

| Treatment | Experiment 1 (% Cytotoxicity) | Experiment 1 (% Increase) | Experiment 2 (% Cytotoxicity) | Experiment 2 (% Increase) | Experiment 3 (% Cytotoxicity) | Experiment 3 (% Increase) |

|---|---|---|---|---|---|---|

| Control | 32.4 | - | 30.2 | - | 28.7 | - |

| Peptide 2 | 44.5 | 37.3 | 46.1 | 52.6 | 39.8 | 38.6 |

| Peptide 3 | 46.3 | 42.9 | 40.3 | 33.4 | - | - |

Data sourced from Rastogi et al., 1993. core.ac.uk Peptide 2: Lys-Lys-Glu-Val-Tyr Peptide 3: D-Lys-Lys-Glu-Val-Tyr '-' indicates data not provided in the source.

It was also noted that these peptides did not potentiate or inhibit the augmentation of NK cell activity that was induced by gamma interferon. core.ac.uk The findings underscore the importance of specific amino acid residues at particular positions within the pentapeptide structure for mediating the activation of NK cells. core.ac.uk

Absence of Effect on Lymphocyte Proliferative Responses

In contrast to the observed effects on NK cell activation by its analogs, Splenopentin and its derivatives have been shown to lack a direct effect on the proliferative responses of lymphocytes. The same study that identified the NK cell-augmenting properties of specific analogs also investigated their ability to stimulate or inhibit human lymphocyte transformation. core.ac.uk

The research concluded that neither Splenopentin (SP-5) nor the synthetic analogs tested had any stimulatory effect on T-cell proliferation on their own. core.ac.uk Furthermore, they did not inhibit the phytohemagglutinin (PHA) induced uptake of [3H]thymidine, a standard method for assessing lymphocyte proliferation. core.ac.uk This indicates that the immunomodulatory action of these peptides, at least in the context of these in vitro models, does not involve the direct induction of lymphocyte division. core.ac.uk While the specific data for these lymphocyte transformation tests were not presented in the publication, the findings were explicitly stated. core.ac.uk

Splenopentin Diacetate S Role in Hematopoiesis and Myelopoiesis Regulation

Effects on Hematopoietic Stem and Progenitor Cells

Splenopentin (B1682174) diacetate exerts a stimulatory effect on the fundamental cells of the hematopoietic system, promoting their proliferation and differentiation. This action is crucial for the reconstitution of blood and immune cells.

Research has shown that Splenopentin diacetate (also referred to as DAc-SP-5) plays a role in promoting the growth of specific hematopoietic colonies from bone marrow progenitor cells. nih.gov In studies involving mice subjected to sublethal irradiation, treatment with this compound led to a significantly higher number of both macrophage colony-forming cells (M-CFC) and granulocyte-macrophage colony-forming cells (GM-CFC) in the initial weeks following radiation exposure when compared to control groups. nih.gov

Furthermore, in vitro studies on human bone marrow progenitor cells have revealed that this compound acts as a co-stimulant with recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF). nih.gov This co-stimulation results in the enhanced induction of colony formation derived from these human bone marrow cells. nih.gov A similar pentapeptide, thymopentin (B1683142), did not show the same influence on colony formation. nih.gov

| Model System | Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Mice (post-sublethal irradiation) | Bone Marrow Cells | This compound (DAc-SP-5) | Significantly higher numbers of M-CFC and GM-CFC compared to controls. | nih.gov |

| Human (in vitro) | Bone Marrow Progenitor Cells | This compound + rHuGM-CSF | Acts as a co-stimulant, inducing colony formation. | nih.gov |

Acceleration of Leukocyte Recovery

A key therapeutic potential of this compound lies in its ability to hasten the recovery of leukocytes, the white blood cells essential for immune function. This has been observed in both peripheral blood and the spleen. nih.gov

Treatment with this compound has been associated with an accelerated restoration of leukocyte numbers in peripheral blood. nih.gov Studies in mice following sublethal irradiation demonstrated that the administration of this compound enhanced the recovery of immunocompetence, an effect linked to the faster return of peripheral blood leukocyte counts to normal levels. nih.govsmolecule.com

| Location | Model System | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Peripheral Blood | Mice | Post-sublethal irradiation | Accelerated recovery of leukocyte counts. | nih.govsmolecule.com |

| Spleen | Mice | Post-sublethal irradiation | Accelerated recovery of leukocyte counts. | nih.govsmolecule.com |

Mitigation of Bone Marrow Toxicity

This compound has demonstrated a protective effect against bone marrow toxicity induced by certain drugs. nih.gov Bone marrow suppression is a severe adverse effect of the antiretroviral drug Zidovudine (AZT), which can lead to a deficiency in blood cells. nih.govjddtonline.info

In an in vitro study, when human bone marrow progenitor cells were exposed to AZT in combination with rHuGM-CSF, there was a reduction in colony formation. nih.gov However, when these cells were pre-incubated with this compound before being exposed to AZT and rHuGM-CSF, the colony-forming response was comparable to that of cells grown with rHuGM-CSF alone. nih.gov This finding suggests that this compound can counteract the myelosuppressive effects of AZT, potentially serving as a useful agent in treating secondary forms of bone marrow depression. nih.govnih.gov

| Cell Type | Toxic Agent | Treatment Protocol | Result | Reference |

|---|---|---|---|---|

| Human Bone Marrow Progenitor Cells | Zidovudine (AZT) | Pre-incubation with this compound before exposure to AZT and rHuGM-CSF. | Colony formation was similar to that of cells cultivated with rHuGM-CSF alone, mitigating the reduction caused by AZT. | nih.gov |

Impact of Splenopentin Diacetate on Specific Immune Cell Populations and Systemic Immunity

Recruitment and Restoration of Epidermal Langerhans Cells

Research indicates that Splenopentin (B1682174) diacetate plays a significant role in stimulating the recruitment and restoration of epidermal Langerhans cells (LCs). szabo-scandic.com LCs are skin-resident antigen-presenting cells crucial for initiating immune responses within the skin. nih.gov In animal models where LC populations were depleted, treatment with splenopentin was found to accelerate the recovery of LC density in the epidermis, restoring them to pretreatment levels. medchemexpress.comchemsrc.comszabo-scandic.com This effect is particularly evident in models of chemically-induced immunosuppression. szabo-scandic.com

Enhancement of Immunocompetence in Suppressed States

Splenopentin diacetate has shown the capacity to enhance the recovery of general immunocompetence in subjects compromised by immunosuppressive treatments like irradiation and chemical agents. szabo-scandic.comnih.gov

Treated mice exhibited an accelerated recovery of leukocyte counts in both peripheral blood and the spleen. nih.gov Furthermore, the splenic plaque-forming response to a T-cell dependent antigen was enhanced in the splenopentin-treated group. nih.gov Investigations into hematopoietic recovery revealed that mice treated with this compound had a significantly higher number of bone marrow-derived cells in the initial weeks after radiation exposure. nih.gov This included an increase in both granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC). nih.gov

Other research confirmed that mice treated with diacetyl splenopentin after sublethal irradiation produced antibodies against target sheep red blood cells earlier and at higher levels compared to untreated animals. nih.gov However, it has been noted that a continuous treatment regimen with splenopentin is necessary to achieve a complete reconstitution of antibody formation, as short-term therapy may only produce a partial initial effect. nih.gov

Table 1: Impact of this compound on Immune Recovery After Sublethal Irradiation in Mice

| Parameter Measured | Observation in this compound-Treated Group | Reference |

|---|---|---|

| Leukocyte Counts | Accelerated recovery in peripheral blood and spleen | nih.gov |

| Antibody Production | Earlier and higher levels of antibodies produced | nih.gov |

| Splenic Plaque-Forming Response | Enhanced response to T-cell dependent antigen | nih.gov |

| Bone Marrow Cells | Significantly higher number of colony-forming cells (GM-CFC, M-CFC) | nih.gov |

This compound has been evaluated in animal models where immunosuppression was induced by chemical agents such as cyclophosphamide (B585) and dexamethasone. chemsrc.comszabo-scandic.com These studies specifically monitored the density of epidermal Langerhans cells as a marker of immune reconstitution. szabo-scandic.com

In a model using cyclophosphamide, treatment with this compound resulted in the restoration of the normal number of epidermal LCs by day 28 following the start of the chemical treatment. chemsrc.comszabo-scandic.com In a similar model using dexamethasone, this compound also accelerated the restoration process, leading to normal LC density in the skin after 70 days. chemsrc.comszabo-scandic.com These findings highlight the compound's ability to counteract the immunosuppressive effects of these chemicals on specific immune cell populations in the skin. szabo-scandic.com

Table 2: Effect of this compound on Langerhans Cell (LC) Recovery in Chemically-Immunosuppressed Mice

| Immunosuppressive Agent | Outcome of this compound Treatment | Time to Recovery | Reference |

|---|---|---|---|

| Cyclophosphamide | Reached the normal number of epidermal LCs | 28 days | chemsrc.comszabo-scandic.com |

| Dexamethasone | Accelerated restoration to normal LC density | 70 days | chemsrc.comszabo-scandic.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclophosphamide |

Methodological Approaches in Splenopentin Diacetate Research

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental in dissecting the direct effects of splenopentin (B1682174) diacetate on immune cells. ibidi.com These models allow for controlled experimental conditions to study cellular mechanisms without the complexities of a whole organism.

Primary Cell Assays for Immune Cell Differentiation and Function

Primary cell assays are crucial for understanding how splenopentin diacetate influences the development and activity of immune cells. nuvisan.comimquestbio.com Studies have shown that splenopentin induces the phenotypic differentiation of both T-cell and B-cell precursors. chemsrc.comszabo-scandic.com This suggests an early influence on the maturation pathways of key lymphocyte populations. Furthermore, research has demonstrated that splenopentin can augment the activity of human natural killer (NK) cells. chemsrc.comszabo-scandic.com

The differentiation of immune cells is a key area of investigation. For instance, the differentiation of monocytes into macrophages and the polarization of these macrophages into different functional phenotypes (e.g., M1 or M2) are critical aspects of the immune response that can be studied using primary cell assays. imquestbio.comnih.gov Similarly, the differentiation of T helper cells into subsets like Th1, Th2, and Th17 can be assessed. nih.gov While direct studies on splenopentin's effect on specific macrophage or T helper subset differentiation are not detailed in the provided search results, the established role of splenopentin in early T and B cell differentiation highlights the utility of these assays. chemsrc.comszabo-scandic.com

Table 1: Effects of Splenopentin on Primary Immune Cells In Vitro

| Cell Type | Observed Effect | Reference |

|---|---|---|

| T-cell precursors | Induces phenotypic differentiation | chemsrc.com, szabo-scandic.com |

| B-cell precursors | Induces phenotypic differentiation | chemsrc.com, szabo-scandic.com |

| Human NK cells | Augments activity | chemsrc.com, szabo-scandic.com |

Application of Hematopoietic Colony-Forming Assays

Hematopoietic colony-forming assays are instrumental in evaluating the impact of substances on the proliferation and differentiation of bone marrow progenitor cells. nih.govnih.govstemcell.com In the context of this compound research, these assays have revealed its role as a co-stimulant for granulocyte-macrophage colony-stimulating factor (GM-CSF) in inducing the formation of colonies from human bone marrow progenitor cells. nih.gov This indicates that splenopentin can support myelopoiesis, the production of myeloid cells. nih.govnih.gov

Specifically, when bone marrow cells were pre-incubated with splenopentin before exposure to AZT (zidovudine), a substance known for its bone marrow toxicity, the subsequent colony formation in the presence of GM-CSF was similar to that of cells treated with GM-CSF alone, suggesting a protective or restorative effect. nih.gov In contrast, a similar pentapeptide, thymopentin (B1683142), did not show the same influence on colony formation by human bone marrow cells. nih.gov

Use of Human Immune Cell Systems for Translational Insights

The use of human immune cell systems provides a critical bridge between basic research and clinical applications, offering translational insights into a compound's potential therapeutic effects. nuvisan.com Research on splenopentin has utilized human peripheral blood mononuclear cells (PBMCs) and other primary human immune cells. imquestbio.comszabo-scandic.com For example, studies have demonstrated that splenopentin augments the function of human NK cells without exhibiting cytotoxicity. chemsrc.comszabo-scandic.com Furthermore, its ability to induce differentiation in human T- and B-cell precursors underscores its potential to modulate the human immune system. chemsrc.comszabo-scandic.com These types of studies, which directly use human cells, are invaluable for predicting the immunomodulatory effects of splenopentin in humans.

Preclinical Animal Models

Preclinical animal models are essential for studying the complex, systemic effects of immunomodulatory agents like this compound in a living organism. nih.govmedchemexpress.comgoogle.com These models allow for the investigation of interactions between different components of the immune system and other organ systems.

Murine Models for Immunomodulation Studies

Murine models have been extensively used to investigate the immunomodulatory effects of this compound. chemsrc.comszabo-scandic.com Studies in mice have shown that splenopentin influences both early T and B cell differentiation. chemsrc.comszabo-scandic.com A significant finding from these models is the ability of splenopentin to increase the number of antibody-forming cells in mice following gamma irradiation, suggesting a role in restoring humoral immunity after immunosuppression. chemsrc.comnih.govmedchemexpress.com

Further research in Balb/c mice demonstrated that splenopentin can accelerate the recruitment and restoration of Langerhans cell density in the skin after chemical-induced immunosuppression with cyclophosphamide (B585) or dexamethasone. chemsrc.comszabo-scandic.com Langerhans cells are important antigen-presenting cells in the epidermis.

Table 2: Research Findings on this compound in Murine Models

| Murine Model | Key Finding | Reference |

|---|---|---|

| Gamma-irradiated C57Bl/6 mice | Increased number of antibody-forming cells | chemsrc.com, nih.gov |

| Balb/c mice with chemically suppressed immunity | Accelerated restoration of Langerhans cell density in the skin | chemsrc.com, szabo-scandic.com |

| Sublethally irradiated mice | Enhanced recovery of immunocompetence | nih.gov |

Assessment of Systemic Immune Responses In Vivo

The in vivo assessment of systemic immune responses provides a holistic view of a compound's effects. In murine models, this compound has been shown to accelerate the recovery of the immune and myelopoietic systems after sublethal radiation. nih.gov This was evidenced by an enhanced splenic plaque-forming response to a T-cell dependent antigen and an accelerated recovery of leukocyte counts in the peripheral blood and spleen. nih.gov

Furthermore, splenopentin-treated mice exhibited a significantly higher number of bone marrow-derived cells, as well as granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC), in the initial weeks after radiation exposure compared to control animals. nih.gov These findings indicate a broad, systemic effect of splenopentin on the recovery of both the myeloid and lymphoid compartments of the immune system in vivo. nih.gov

Advanced Research Directions and Future Perspectives on Splenopentin Diacetate

Elucidation of Precise Molecular Targets and Signaling Pathways

A primary focus of future research on splenopentin (B1682174) diacetate is the precise identification of its molecular targets and the signaling cascades it initiates. While it is known to interact with immune cells like lymphocytes and macrophages, the specific receptors and intracellular pathways remain to be fully elucidated. codeage.com Current understanding suggests that splenopentin diacetate's immunomodulatory effects are a result of its influence on cytokine production and immune cell proliferation.

Future investigations will likely employ advanced molecular biology and proteomic techniques to pinpoint the direct binding partners of this compound on the surface of immune cells. Identifying these receptors is the first step in mapping the downstream signaling events. It is hypothesized that these pathways involve key kinases and transcription factors that regulate the expression of genes critical for immune function. For instance, its analogue, thymopentin (B1683142), has been shown to interact with the Toll-like receptor 2 (TLR2), suggesting a potential area of investigation for this compound. frontiersin.org The activation of such receptors can trigger cascades like the NF-κB pathway, which is a central regulator of inflammatory and immune responses. frontiersin.org

Investigation of Receptor Binding Mechanisms

Understanding the precise mechanism by which this compound binds to its receptors is crucial for the development of more potent and specific analogs. This involves detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the interaction between the peptide and its receptor at an atomic level.

Key questions to be addressed include the specific amino acid residues in both this compound and the receptor that are critical for binding, the conformational changes that occur upon binding, and the kinetics of the interaction. This knowledge will enable the rational design of new peptides with improved affinity, selectivity, and stability. For example, understanding the binding could lead to the development of agonists with enhanced immunomodulatory effects or antagonists that can block its action if necessary.

Table 1: Key Research Questions for Receptor Binding Studies

| Research Question | Potential Methodologies | Expected Outcome |

|---|---|---|

| What is the primary receptor for this compound on immune cells? | Affinity chromatography, co-immunoprecipitation, mass spectrometry | Identification of the direct binding partner(s). |

| What is the three-dimensional structure of the this compound-receptor complex? | X-ray crystallography, cryo-electron microscopy, NMR spectroscopy | Atomic-level visualization of the binding interface. |

| Which amino acids are critical for the binding interaction? | Site-directed mutagenesis, peptide analog synthesis | Mapping of the binding site and key interaction points. |

Development of Novel Experimental Systems for Mechanistic Studies (e.g., Advanced In Vitro Co-Culture Systems)

To better understand the complex cellular interactions modulated by this compound, researchers are moving beyond traditional monoculture systems. frontiersin.orgmdpi.com Advanced in vitro models, such as co-culture and three-dimensional (3D) culture systems, are being developed to more accurately mimic the physiological microenvironment of tissues. frontiersin.orgresearchgate.net

These systems allow for the study of communication between different immune cell types, as well as between immune cells and other stromal or cancer cells. frontiersin.org For example, a co-culture of T-cells, B-cells, and macrophages could be used to dissect how this compound influences the collaborative immune response. garvan.org.aunih.gov The use of transwell inserts in co-culture systems allows for the study of soluble factor-mediated communication between different cell populations without direct cell-to-cell contact. frontiersin.orgfrontiersin.org Furthermore, 3D hydrogel-based culture systems can provide a more realistic spatial organization of cells, which can influence their behavior and response to immunomodulatory agents. researchgate.net

Potential Applications in Immunodeficiency and Bone Marrow Disorders Research

The immunomodulatory properties of this compound make it a promising candidate for research into new therapeutic strategies for immunodeficiency and bone marrow disorders. Primary immunodeficiency diseases (PIDs) are a group of genetic disorders that impair the immune system, leaving patients vulnerable to infections and autoimmunity. nih.gov this compound's ability to promote the differentiation of T and B lymphocytes suggests it could be investigated as a means to bolster the immune response in certain PID patients. medchemexpress.comchemsrc.com

In the context of bone marrow disorders, which are characterized by the insufficient production of blood cells, this compound's influence on hematopoietic recovery is of significant interest. ekb.eginstitutimagine.orgaamds.org Studies in mice have shown that it can accelerate the recovery of leukocytes and increase the number of antibody-forming cells after gamma irradiation, a condition that severely suppresses bone marrow function. medchemexpress.comchemsrc.comnih.gov This suggests potential for research into its use as an adjunct therapy to support immune system reconstitution following treatments like chemotherapy or in cases of bone marrow failure. nih.govnih.gov Further research is needed to explore these potential applications and to determine the specific conditions where this compound might offer the most benefit.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Splenin |

| Thymopentin |

Q & A

Q. What are the key structural features of Splenopentin diacetate critical for its immunomodulatory activity?

this compound (C31H51N9O9·2CH3CO2H, MW 813.9 g/mol) is a synthetic pentapeptide corresponding to residues 32–36 of thymic humoral factor γ2 (THFγ2). Its immunomodulatory activity depends on the sequence L-arginyl-L-lysyl-L-α-glutamyl-L-valyl-L-tyrosine, with diacetate salts enhancing solubility and stability . Modifications to the peptide backbone (e.g., substitution of glutamic acid) reduce its ability to stimulate T-cell differentiation, as shown in murine γ-irradiation models .

Q. What standard in vitro and in vivo assays are used to evaluate this compound’s immunomodulatory effects?

- In vitro :

- T-cell proliferation assays (e.g., mitogen-stimulated splenocyte cultures) to measure IL-2 and IFN-γ secretion .

- B-cell differentiation assays (e.g., LPS-induced antibody production in murine splenocytes) .

- In vivo :

- γ-Irradiated mouse models (e.g., 5 Gy irradiation followed by this compound administration at 0.1–1 mg/kg) to quantify recovery of antibody-forming cells (AFCs) in the spleen .

- Flow cytometry to track CD4+/CD8+ T-cell ratios and B-cell maturation markers (e.g., CD19, CD27) .

Advanced Research Questions

Q. How does this compound modulate early T-cell and B-cell differentiation pathways at the molecular level?

this compound binds to thymic stromal cells and antigen-presenting cells (APCs), upregulating MHC class II expression and co-stimulatory molecules (e.g., CD80/CD86). This primes naïve T-cells for differentiation into Th1 subsets via STAT4 signaling, while enhancing B-cell affinity maturation through IL-4/IL-6 crosstalk . Proteomic studies in irradiated mice reveal increased phosphorylation of ZAP-70 in T-cells and Syk in B-cells post-treatment, suggesting kinase-dependent mechanisms .

Q. What experimental designs are optimal for assessing this compound’s synergistic effects with other immunotherapies?

- Combination studies : Co-administer this compound with checkpoint inhibitors (e.g., anti-PD-1) in tumor-bearing mice to evaluate additive effects on cytotoxic T-cell infiltration .

- Dose-response matrices : Use factorial designs to test varying ratios of this compound and glucocorticoids (e.g., prednisone) in autoimmune models, measuring IL-10/IL-17 balance .

- Longitudinal sampling : Collect serial blood/tissue samples to track dynamic immune cell populations via single-cell RNA sequencing .

Q. How can researchers resolve contradictions in reported effects of this compound on T-cell subsets across studies?

Discrepancies (e.g., Th1 vs. Th2 bias) may arise from differences in:

- Model systems : Murine strain (BALB/c vs. C57BL/6) and irradiation protocols .

- Dosage timing : Pre- vs. post-irradiation administration alters hematopoietic stem cell niches .

- Endpoint assays : Flow cytometry gating strategies (e.g., CD4+FoxP3+ vs. CD4+IL-4+). Resolution strategies :

- Meta-analysis of raw datasets from published studies to identify confounding variables .

- Standardized protocols for irradiation (e.g., 5 Gy, 24h pretreatment) and cell isolation .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound’s stability and purity?

- HPLC-MS : Use C18 reverse-phase columns with 0.1% TFA/ACN gradients to detect degradation products (e.g., deamidated glutamic acid) .

- Circular dichroism (CD) : Monitor secondary structure changes under varying pH (4–8) and temperature (4–37°C) .

- Lyophilization stability : Store at -20°C in argon-filled vials; avoid repeated freeze-thaw cycles .

Q. How should researchers design studies to evaluate this compound’s long-term immunogenicity?

- T-cell epitope mapping : Use in silico tools (e.g., NetMHCIIpan) to predict MHC-II binding peptides within the Splenopentin sequence .

- Repeat-dose toxicity studies : Administer 1 mg/kg daily for 28 days in primates, monitoring anti-drug antibodies (ADAs) via ELISA .

Data Contradiction Analysis

Q. Why do some studies report this compound’s efficacy in autoimmune models while others show limited effects?

- Key variables :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.